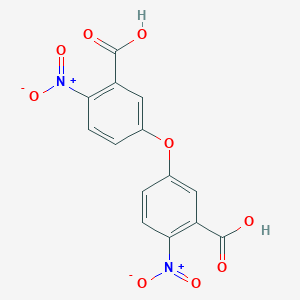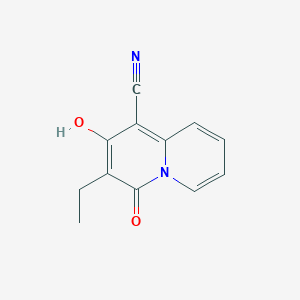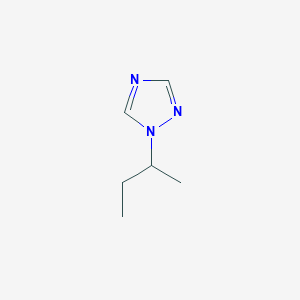![molecular formula C13H19NO2 B14488749 Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- CAS No. 65768-17-4](/img/structure/B14488749.png)
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is a chiral compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenylethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. Common synthetic routes include:
Esterification: Reacting butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Amidation: Introducing the phenylethylamino group through amidation reactions involving butanoic acid derivatives and phenylethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The phenylethylamino group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-methyl-, 2-phenylethyl ester: Similar structure but lacks the amino group.
Butanoic acid, 2-methyl-, methyl ester: Similar ester group but lacks the phenylethylamino group.
Butanoic acid, 2,2-dimethyl-, methyl ester: Different substitution pattern on the butanoic acid backbone.
Uniqueness
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is unique due to the presence of both the phenylethylamino group and the chiral center, which confer distinct chemical and biological properties. This combination of functional groups and stereochemistry makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65768-17-4 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-12(13(15)16-3)14-10(2)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m0/s1 |
Clave InChI |
KWPWOWNUGHMEDM-JQWIXIFHSA-N |
SMILES isomérico |
CC[C@@H](C(=O)OC)N[C@@H](C)C1=CC=CC=C1 |
SMILES canónico |
CCC(C(=O)OC)NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


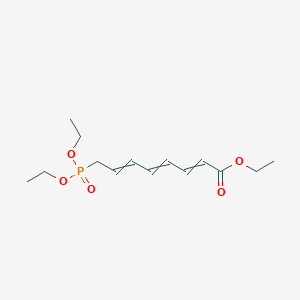
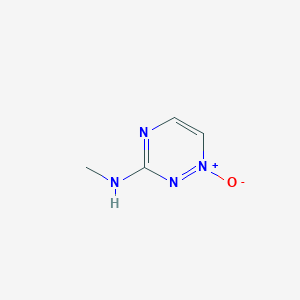

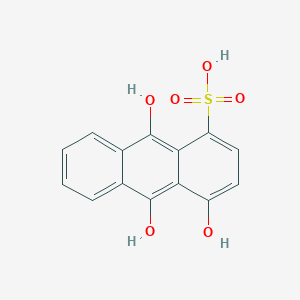
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
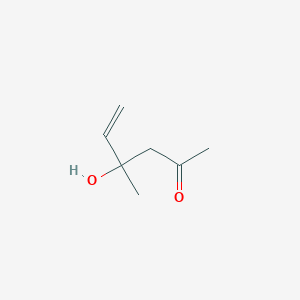
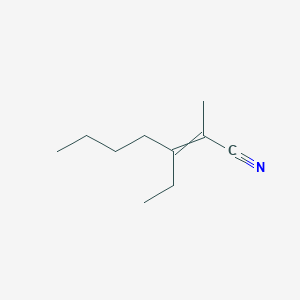
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
